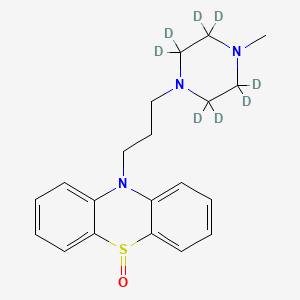![molecular formula C10H14BrNO2S B13447560 2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)
2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline is an organic compound that features a bromine atom, a sulfonyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline typically involves multiple steps. One common approach is to start with the bromination of aniline derivatives. For example, the bromination of 4-methylaniline can yield 2-bromo-4-methylaniline . This intermediate can then undergo further functionalization to introduce the sulfonyl group. The sulfonylation reaction can be carried out using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and sulfonyl groups can direct further substitutions on the aromatic ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Nucleophilic Substitution: Various nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines .
Scientific Research Applications
2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals due to its potential biological activity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline involves its interaction with various molecular targets. The bromine and sulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline is unique due to the presence of both a bromine atom and a sulfonyl group.
Properties
Molecular Formula |
C10H14BrNO2S |
|---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
2-bromo-4-(propan-2-ylsulfonylmethyl)aniline |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)15(13,14)6-8-3-4-10(12)9(11)5-8/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
OIIKEWCKIZCXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC1=CC(=C(C=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)

![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)

![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)





![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)



